N-(2-ethylphenyl)-7-methoxy-1-benzoxepine-4-carboxamide
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Overview
Description
This compound features a benzoxepine core, which is a seven-membered heterocyclic ring containing oxygen, fused with a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethylphenyl)-7-methoxy-1-benzoxepine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common approach is the reaction of 2-ethylphenylamine with 7-methoxy-1-benzoxepine-4-carboxylic acid chloride under basic conditions to form the desired amide. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of more efficient catalysts, continuous flow reactors, and advanced purification techniques. The choice of solvents and reagents may also be adjusted to ensure scalability and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethylphenyl)-7-methoxy-1-benzoxepine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve the use of halogenating agents like bromine (Br2) or iodine (I2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of N-(2-hydroxyphenyl)-7-methoxy-1-benzoxepine-4-carboxamide.
Reduction: Formation of N-(2-ethylphenyl)-7-methoxy-1-benzoxepine-4-amine.
Substitution: Formation of various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
N-(2-ethylphenyl)-7-methoxy-1-benzoxepine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(2-ethylphenyl)-7-methoxy-1-benzoxepine-4-carboxamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(2-ethylphenyl)-7-methoxy-1-benzoxepine-4-amine: Similar structure but with an amine group instead of a carboxamide.
N-(2-hydroxyphenyl)-7-methoxy-1-benzoxepine-4-carboxamide: Similar structure but with a hydroxyl group instead of an ethyl group.
Uniqueness
N-(2-ethylphenyl)-7-methoxy-1-benzoxepine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H19NO3 |
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Molecular Weight |
321.4 g/mol |
IUPAC Name |
N-(2-ethylphenyl)-7-methoxy-1-benzoxepine-4-carboxamide |
InChI |
InChI=1S/C20H19NO3/c1-3-14-6-4-5-7-18(14)21-20(22)15-10-11-24-19-9-8-17(23-2)13-16(19)12-15/h4-13H,3H2,1-2H3,(H,21,22) |
InChI Key |
IRZHNYIUNHCMMG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC3=C(C=CC(=C3)OC)OC=C2 |
Origin of Product |
United States |
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